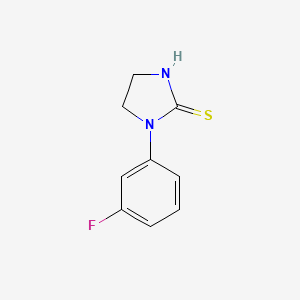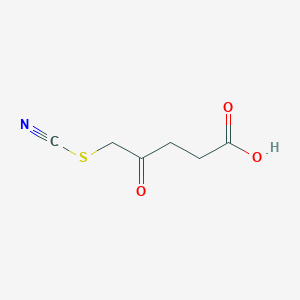
4-Oxo-5-thiocyanatopentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Oxo-5-thiocyanatopentanoic acid: is a chemical compound with the molecular formula C6H7NO3S It is characterized by the presence of a thiocyanate group and a ketone functional group within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Oxo-5-thiocyanatopentanoic acid can be achieved through several methods. One common approach involves the reaction of a suitable precursor with thiocyanate under controlled conditions. For example, the reaction of 4-oxo-5-bromopentanoic acid with potassium thiocyanate in an aqueous medium can yield this compound. The reaction typically requires mild heating and a suitable solvent to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions: 4-Oxo-5-thiocyanatopentanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones under appropriate conditions.
Reduction: Reduction reactions can convert the ketone group to an alcohol, resulting in the formation of 4-hydroxy-5-thiocyanatopentanoic acid.
Substitution: The thiocyanate group can be substituted with other nucleophiles, such as amines or alcohols, to form new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often require a base such as sodium hydroxide or potassium carbonate.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: 4-Hydroxy-5-thiocyanatopentanoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Oxo-5-thiocyanatopentanoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or pathways in disease processes.
Mechanism of Action
The mechanism of action of 4-Oxo-5-thiocyanatopentanoic acid involves its interaction with specific molecular targets. For example, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby disrupting their normal function. The thiocyanate group can interact with metal ions or other nucleophilic centers, leading to the formation of stable complexes that inhibit enzyme activity .
Comparison with Similar Compounds
4-Oxopentanoic acid (Levulinic acid): Similar in structure but lacks the thiocyanate group.
4-Oxo-5-cyanopentanoic acid: Similar but contains a cyano group instead of a thiocyanate group.
4-Oxo-5-bromopentanoic acid: Similar but contains a bromine atom instead of a thiocyanate group.
Uniqueness: 4-Oxo-5-thiocyanatopentanoic acid is unique due to the presence of both a ketone and a thiocyanate group, which confer distinct chemical reactivity and potential biological activities. The thiocyanate group, in particular, allows for unique interactions with biological targets and the formation of novel derivatives .
Properties
CAS No. |
5440-64-2 |
|---|---|
Molecular Formula |
C6H7NO3S |
Molecular Weight |
173.19 g/mol |
IUPAC Name |
4-oxo-5-thiocyanatopentanoic acid |
InChI |
InChI=1S/C6H7NO3S/c7-4-11-3-5(8)1-2-6(9)10/h1-3H2,(H,9,10) |
InChI Key |
LTRVIAZIWPWMTA-UHFFFAOYSA-N |
Canonical SMILES |
C(CC(=O)O)C(=O)CSC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{[({4-[(Pyridin-2-ylamino)sulfonyl]phenyl}amino)carbonothioyl]amino}benzoic acid](/img/structure/B14011414.png)
![2-[[2-(1,3-Dioxoisoindol-2-yl)acetyl]amino]propanoic acid](/img/structure/B14011420.png)
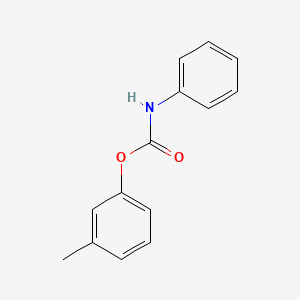
![4-[2-[(3-Hydroxy-4-methoxy-phenyl)methylamino]ethyl]-2-methoxy-phenol](/img/structure/B14011426.png)
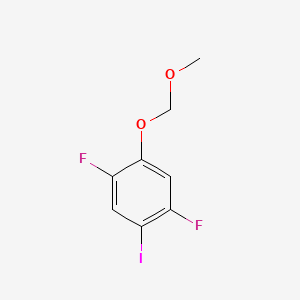
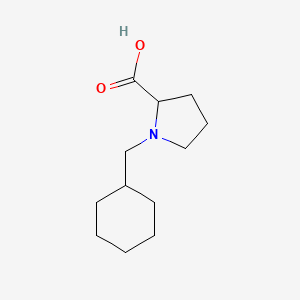
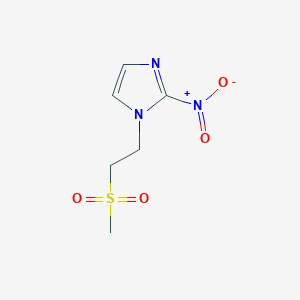
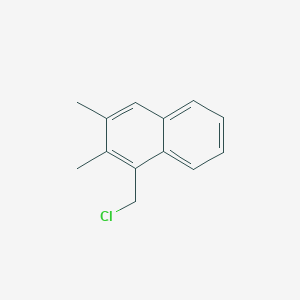
![4-[(4-Hydroxy-3-methoxy-phenyl)methylidene]-2-methyl-1,3-oxazol-5-one](/img/structure/B14011454.png)
![[(1S,2S,4R,8S,9R,11S)-1-methoxy-2,11-dimethyl-7-methylidene-6-oxo-5,14-dioxatricyclo[9.2.1.04,8]tetradecan-9-yl] 2-methylpropanoate](/img/structure/B14011460.png)


